![molecular formula C12H15N3O2 B6316264 Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1549306-88-8](/img/structure/B6316264.png)
Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate” is a complex organic compound that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The tert-butyl group is a branched alkyl group, and the carboxylate group is a derivative of carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridine rings would add rigidity to the structure .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The reactivity would be largely determined by the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Pharmacological Potentials
Triazole compounds show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antidepressant Applications
Triazole units are found in a variety of promising drugs used for treating depression .
Antipsychotic Applications
Triazole-based compounds have also been used in the treatment of psychosis .
Antihistamine Applications
Triazole derivatives have been used as antihistamines, which are drugs that treat allergic rhinitis and other allergies .
Antifungal Applications
Triazole compounds, including the one , have been used in the development of antifungal drugs .
Anticancer Applications
Triazole derivatives have shown potential in the development of anticancer drugs .
Antioxidant Applications
Triazole compounds have been used for their antioxidant properties .
Anti-inflammatory Applications
Triazole derivatives have been used in the development of anti-inflammatory drugs .
Mechanism of Action
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown reduced expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Similar compounds have shown excellent insensitivity toward external stimuli .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)11-14-13-9-6-5-8(7-15(9)11)10(16)17-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBFVNYXTNYWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
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